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CAS No.: 59012-54-3
Cat. No.: B13974505
Get Quote
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The efficacy of a crosslinker is dictated by its physical dimensions. DTBP is a homobifunctional,
cleavable imidoester crosslinker that targets primary amines (N-termini and the

-amines of lysine residues).

Quantitative Data Summary

To understand its application, we must first look at its core physical properties[1][2]:
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Property Value Scientific Implication
Low MW ensures high
) aqueous solubility and rapid
Molecular Weight (MW) 309.28 g/mol

diffusion across intact lipid

bilayers.

Spacer Arm Length

11.9 A (8 atoms)

Provides an optimal "search
radius” to bridge interacting
domains without causing non-

specific aggregation.

Reactive Group

Imidoester

Forms amidine bonds with
primary amines at pH 8-9,
retaining the protein's native

positive charge.

Cleavability

Internal Disulfide Bond

Fully reversible using reducing

agents (e.g., DTT or

-mercaptoethanol) for

downstream isolation.

Cell Permeability

High

Capable of penetrating intact
cellular membranes (e.g.,
human erythrocytes) for in vivo

capture.

The Causality of Molecular Weight (309.28 Da): In intracellular crosslinking, reaction kinetics

are a race against cellular degradation. The low molecular weight of DTBP (309.28 Da) allows

it to rapidly permeate intact cell membranes[2]. This rapid diffusion ensures that transient,

weak-affinity interactions are covalently "frozen" in real-time before cellular lysis or

compartmental disruption can separate the interacting partners.

The Causality of the 11.9 A Spacer Arm: The 11.9 A spacer arm is the defining architectural
feature of DTBPJ[1]. In structural biology, the spacer arm defines the crosslinker's spatial

tolerance. At 11.9 A, DTBP is long enough to bridge adjacent lysine residues within a tightly
bound bait-prey complex, but short enough to prevent non-specific crosslinking of bystander

proteins—a common artifact associated with >20 A PEGylated linkers.
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Mechanistic Advantages: Charge Retention and
Reversibility

The choice of reactive chemistry directly impacts the integrity of the protein complex. Many
researchers default to N-hydroxysuccinimide (NHS) esters (e.g., DSS or BS3). However, NHS
esters convert the positively charged

-amine of lysine into an uncharged, hydrophobic amide. This neutralization often causes severe
smearing on SDS-PAGE gels due to the denaturation and aggregation of the protein
complex[3].

The Imidoester Advantage: DTBP utilizes imidoester chemistry, which reacts with primary

amines to form amidine bonds[4].

o Causality: The resulting amidine bond retains the native positive charge of the lysine residue
at physiological pH[3][4]. By preserving the isoelectric point (pl) and the electrostatic
environment of the protein surface, DTBP prevents hydrophobic collapse, maintaining the
native conformation of the complex.

Furthermore, the 11.9 A spacer arm contains a central disulfide bridge. This allows the
crosslink to be completely reversed using standard reducing agents, making it an invaluable
tool for downstream mass spectrometric sequencing and interactome mapping[4][5].

Visualizing the DTBP Workflow

The following diagram illustrates the logical progression of a DTBP crosslinking experiment,
highlighting the transition from transient interaction to cleavable isolation.

© 2026 BenchChem. All rights reserved. 3/8 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC11386291/
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/MAN0011314_ImidoesterCrsLnk_DMA_DMP_DMS_DTBP_UG.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC11386291/
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/MAN0011314_ImidoesterCrsLnk_DMA_DMP_DMS_DTBP_UG.pdf
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/MAN0011314_ImidoesterCrsLnk_DMA_DMP_DMS_DTBP_UG.pdf
https://pubmed.ncbi.nlm.nih.gov/15901824/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13974505?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

Native Protein Complex

(Transient Interaction)

Target Lysine
Residues

Add DTBP Crosslinker
(pH 8.0, Amine-free buffer)

11.9 A Spacer
Bridges Complex

Covalently Crosslinked Complex
(Amidine Bonds Formed)

Downstream Analysis
(e.g., SDS-PAGE, IP, XL-MS)

Cleavage
Trigger

Add Reducing Agent
(100 mM DTT, 37°C)

Reverses
Crosslink

Cleaved Proteins
(Disulfide Bond Broken)

Click to download full resolution via product page

Workflow of DTBP crosslinking and reductive cleavage for PPI analysis.
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Validated Experimental Protocol: In Vivo PPI
Capture & Cleavage

To ensure scientific integrity, a crosslinking protocol must be a self-validating system. The
following methodology incorporates internal controls to distinguish true biological interactions
from artifactual aggregation.

Phase 1: Preparation & Crosslinking

» Buffer Exchange: Wash cells or dialyze purified proteins into an amine-free buffer (e.g., 0.2
M Triethanolamine, pH 8.0, or 1X PBS).

o Causality: Buffers containing primary amines (such as Tris or glycine) will act as
competitive nucleophiles, prematurely quenching the DTBP imidoester reaction[4]. A pH of
8.0 ensures the target lysines are sufficiently deprotonated to attack the imidoester.

» Reagent Preparation: Dissolve DTBP in the reaction buffer immediately before use.

o Causality: The imidate moiety is highly susceptible to hydrolysis in agueous environments.
Using pre-made or stored solutions will result in drastically reduced crosslinking
efficiency[4].

» Reaction: Add DTBP to the protein solution to achieve a final concentration of 1-5 mM (or a
10- to 30-fold molar excess). Incubate at room temperature for 30—-60 minutes[4].

Phase 2: Quenching & Self-Validating Cleavage

e Quenching: Terminate the reaction by adding 1 M Tris-HCI (pH 7.5) to a final concentration of
20-50 mM. Incubate for 15 minutes.

o Causality: The massive excess of primary amines in the Tris buffer rapidly consumes any
unreacted DTBP. This prevents post-lysis artifactual crosslinking when cellular
compartments are homogenized.

o Reversal (Cleavage) and Validation: Divide the sample into two aliquots. To one aliquot, add
Dithiothreitol (DTT) to a final concentration of 100-150 mM and incubate at 37°C for 30
minutes[4]. Leave the second aliquot unreduced.
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o Causality & Self-Validation: Run both samples on an SDS-PAGE gel. The unreduced lane
should show a high-molecular-weight shifted band (the intact complex). In the reduced
lane, the 11.9 A spacer's disulfide bond is broken, causing the high-molecular-weight band
to disappear and the monomeric proteins to reappear. This binary state proves the
interaction was specifically captured by DTBP and is not an irreversible aggregate.

Advanced Applications: Crosslinking Mass
Spectrometry (XL-MS)

In modern drug development, mapping the exact binding interface of a therapeutic target is
paramount. DTBP is highly utilized in XL-MS because its cleavage produces predictable mass
shifts.

When a DTBP-crosslinked peptide is subjected to reduction or mass spectrometric
fragmentation, the cleavage of the disulfide bond leaves a residual mass tag on the modified
lysine residues. This generates distinct isotopic doublets in the mass spectra[5]. Advanced
software algorithms screen for these specific mass shifts, allowing researchers to
unambiguously identify which specific lysine residues were within 11.9 A of each other, thereby
mapping the 3D topology of the protein complex with angstrom-level precision[5].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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